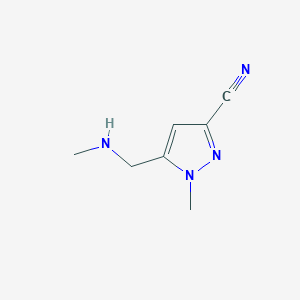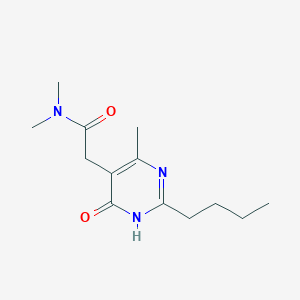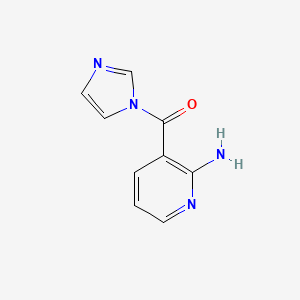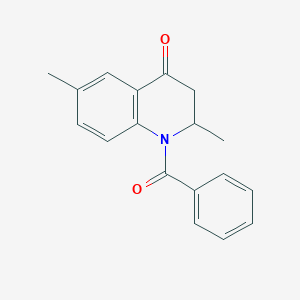![molecular formula C23H22N4O5S B12502358 Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12502358.png)
Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tazobactam Diphenylmethyl Ester is a chemical compound that serves as a key intermediate in the synthesis of Tazobactam, a well-known β-lactamase inhibitor. Tazobactam is often combined with β-lactam antibiotics to enhance their efficacy against β-lactamase-producing bacteria, which are resistant to many antibiotics. This compound is crucial in the pharmaceutical industry for the production of effective antibiotic treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tazobactam Diphenylmethyl Ester involves several synthetic routes. One common method includes the use of 3-methyl-2-oxo-4-(2-benzothiazole disulfide)-1-azetidinyl-3-butenoic acid diphenylmethyl ester as a starting material. This compound undergoes a bromination ring-closing reaction, followed by a nucleophilic substitution reaction with triazole silver, and finally an oxidation reaction to yield Tazobactam Diphenylmethyl Ester .
Industrial Production Methods
Industrial production methods focus on optimizing yield and safety. A green production process has been developed that involves a one-step method, which is characterized by safe operation, low production cost, short production period, and minimal environmental pollution . This method is advantageous for large-scale production and ensures the compound’s high purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
Tazobactam Diphenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced under specific conditions to yield different intermediates.
Substitution: Nucleophilic substitution reactions are common, especially with triazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Triazole silver is a common reagent for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are crucial for the synthesis of Tazobactam and its derivatives. These intermediates are essential for producing effective β-lactamase inhibitors .
Wissenschaftliche Forschungsanwendungen
Tazobactam Diphenylmethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-lactamase inhibitors.
Biology: The compound is studied for its role in inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.
Industry: The compound is used in the large-scale production of antibiotics, ensuring high yield and purity.
Wirkmechanismus
Tazobactam Diphenylmethyl Ester exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam enhances the efficacy of β-lactam antibiotics, allowing them to target and kill β-lactamase-producing bacteria . The molecular targets include specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulbactam: Another β-lactamase inhibitor used in combination with β-lactam antibiotics.
Clavulanic Acid: A β-lactamase inhibitor that is often combined with amoxicillin.
Avibactam: A non-β-lactam β-lactamase inhibitor used in combination with ceftazidime.
Uniqueness
Tazobactam Diphenylmethyl Ester is unique due to its high efficacy and low toxicity. It is particularly effective against a broad spectrum of β-lactamase-producing bacteria, making it a valuable compound in the fight against antibiotic resistance .
Eigenschaften
IUPAC Name |
benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGXFQIAGFMIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12502282.png)
![17-(4-Methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12502288.png)
![2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one](/img/structure/B12502303.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12502310.png)

![2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine](/img/structure/B12502322.png)
![Propyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502329.png)
![4-hydroxy-5-(2-nitrophenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502334.png)
![2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12502337.png)

![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502354.png)


